

BN82002: A Technical Guide to a Potent CDC25 Phosphatase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BN82002 is a cell-permeable, ortho-hydroxybenzylamino compound identified as a potent, selective, and irreversible inhibitor of the cell division cycle 25 (CDC25) family of dual-specificity protein phosphatases.[1] With a CAS Number of 396073-89-5, this small molecule has demonstrated significant anti-tumor properties by disrupting cell cycle progression, making it a valuable tool for cancer research and a potential lead compound for novel anticancer therapies. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to **BN82002**.

Chemical Properties

BN82002 is characterized by the following chemical and physical properties:



Property	Value	Source
CAS Number	396073-89-5	
Molecular Formula	C19H25N3O4	N/A
Molecular Weight	359.42 g/mol	
Appearance	Red to dark red solid	N/A
Solubility	Soluble in DMSO (10 mg/mL) and ethanol (10 mg/mL). Unstable in aqueous solutions.	
Storage	Store at -20°C, protected from light. Stock solutions in DMSO are stable for up to 3 months at -20°C.	

Biological Activity and Mechanism of Action

BN82002 exerts its biological effects through the irreversible inhibition of CDC25 phosphatases, which are key regulators of the cell cycle.[1][2] CDC25 proteins (CDC25A, CDC25B, and CDC25C) activate cyclin-dependent kinase (CDK) complexes by removing inhibitory phosphate groups, thereby promoting transitions between cell cycle phases, particularly the G1/S and G2/M transitions. By inhibiting CDC25, BN82002 maintains the inhibitory phosphorylation on CDKs, leading to cell cycle arrest and inhibition of tumor cell proliferation.[1]

In Vitro Potency

BN82002 has been shown to be a potent inhibitor of various CDC25 isoforms with IC₅₀ values in the low micromolar range. It displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[2]



Target	IC ₅₀ (μM)
CDC25A	2.4
CDC25B2	3.9
CDC25B3	6.3
CDC25C	5.4
CDC25C-cat	4.6

Cellular Activity

The inhibitory effect of **BN82002** on CDC25 leads to anti-proliferative activity in various human tumor cell lines.

Cell Line	Cancer Type	IC ₅₀ (μΜ)
MIA PaCa-2	Pancreatic	7.2
U2OS	Osteosarcoma	11.2
DU-145	Prostate	13.5
U-87 MG	Glioblastoma	13.9
LNCaP	Prostate	22.4
HeLa	Cervical	23
HT-29	Colon	32.6

Signaling Pathway

BN82002 targets the CDC25 phosphatases, which are crucial for cell cycle progression. The simplified signaling pathway below illustrates the role of CDC25 and the effect of **BN82002**.



Inhibitors BN82002 Wee1/Myt1 Kinases Inhibitory Inhibitory G1/S Progression CDC25A CDC25B/C Phosphorylation Phosphorylation Dephosphorylation Dephosphorylation (Activation) (Activation) CDK2/Cyclin E CDK1/Cyclin B G2/M Progression

Simplified CDC25 Signaling Pathway

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Caption: **BN82002** inhibits CDC25 phosphatases, preventing CDK activation and halting cell cycle progression.

Experimental Protocols

The following are summaries of experimental methodologies that have been used to characterize **BN82002**. These are based on published literature and may require optimization for specific experimental conditions.

In Vitro CDC25 Phosphatase Inhibition Assay

This assay measures the ability of **BN82002** to inhibit the dephosphorylation activity of recombinant CDC25 enzymes.



Principle: The assay utilizes a fluorogenic substrate, such as 3-O-methylfluorescein phosphate (OMFP), which becomes fluorescent upon dephosphorylation by CDC25.

General Protocol:

- Reagents: Recombinant human CDC25A, B, or C; OMFP substrate; assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT); BN82002 stock solution in DMSO.
- Procedure: a. In a 96-well plate, add assay buffer, varying concentrations of BN82002 (or DMSO as a control), and recombinant CDC25 enzyme. b. Pre-incubate for 15 minutes at room temperature. c. Initiate the reaction by adding the OMFP substrate. d. Incubate for 30-60 minutes at 37°C. e. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
- Data Analysis: Calculate the percent inhibition for each concentration of BN82002 relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of BN82002 on the growth of cancer cell lines.

Principle: Cell viability is measured using a colorimetric assay, such as the MTT or crystal violet assay.

General Protocol:

- Cell Lines: Human cancer cell lines (e.g., MIA PaCa-2, HeLa, U2OS).
- Procedure: a. Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a serial dilution of BN82002 (or DMSO as a control) for a specified period (e.g., 72 hours). c. Add MTT reagent and incubate for 4 hours. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.



Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle after treatment with **BN82002**.

Principle: Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), and the DNA content is analyzed by flow cytometry.

General Protocol:

- Cell Lines: HeLa or other suitable cancer cell lines.
- Procedure: a. Seed cells in 6-well plates and treat with BN82002 (e.g., at its IC₅₀ concentration) for 24-48 hours. b. Harvest the cells by trypsinization and wash with PBS. c. Fix the cells in cold 70% ethanol and store at -20°C. d. Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. e. Incubate for 30 minutes at room temperature in the dark. f. Analyze the samples on a flow cytometer.
- Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of **BN82002** in a mouse model.

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of **BN82002** on tumor growth is monitored.

General Protocol:

- Animal Model: Athymic nude mice (e.g., female, 4-6 weeks old).
- Cell Line: MIA PaCa-2 human pancreatic cancer cells.
- Procedure: a. Subcutaneously inject MIA PaCa-2 cells (e.g., 5 x 10⁶ cells) into the flank of each mouse. b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize mice into treatment and control groups. d. Administer **BN82002** via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 15 mg/kg daily for 10 days).[3] The control



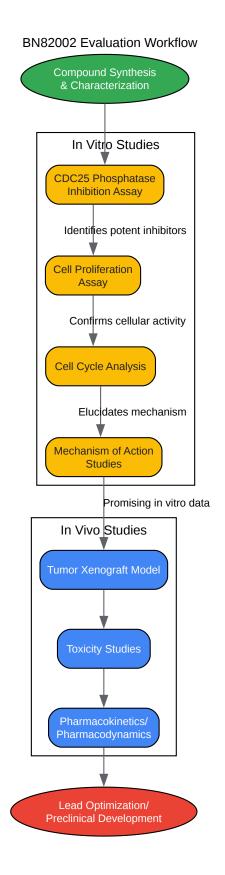
group receives the vehicle (e.g., DMSO/saline). e. Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (length x width²)/2.

 Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a novel CDC25 inhibitor like **BN82002**.





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Caption: A stepwise approach from in vitro characterization to in vivo validation for BN82002.



Conclusion

BN82002 is a valuable research tool for studying the role of CDC25 phosphatases in cell cycle regulation and cancer biology. Its potent and selective inhibitory activity, coupled with demonstrated anti-tumor effects in both in vitro and in vivo models, underscores its potential as a starting point for the development of new cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

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